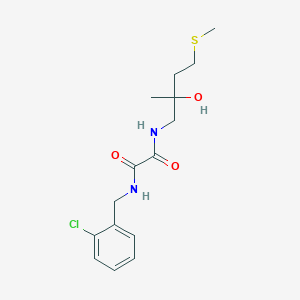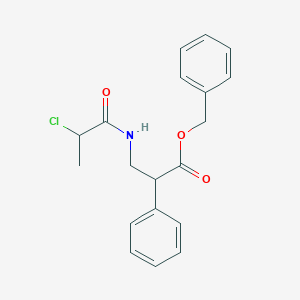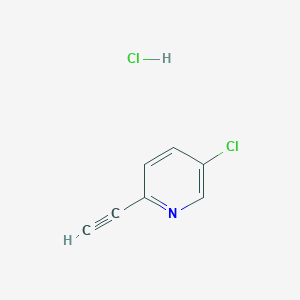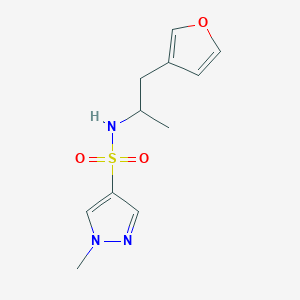![molecular formula C16H16N6O3S2 B2835351 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide CAS No. 838814-99-6](/img/structure/B2835351.png)
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide, also known as MTS-ASA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential medical applications. This compound has been synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
A key area of research for derivatives similar to 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide involves their synthesis and evaluation as potential antimicrobial agents. The synthesis of various derivatives has been pursued to explore their antimicrobial efficacy. For instance, compounds incorporating the sulfamoyl moiety have been synthesized and shown to exhibit promising antimicrobial activities against a range of bacterial and fungal strains. The antimicrobial evaluation of these compounds reveals their potential as therapeutic agents in combating microbial infections (Gouda, Berghot, Shoeib, & Khalil, 2010).
Glutaminase Inhibition
Another significant application involves the development of compounds as glutaminase inhibitors. Derivatives have been designed, synthesized, and pharmacologically evaluated for their ability to inhibit kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in cancer treatment. These compounds have been tested in vitro and in mouse xenograft models, showing their efficacy in attenuating the growth of certain cancer cells, pointing to the therapeutic potential of GLS inhibition in oncology (Shukla et al., 2012).
Antitumor Activity
Research into the antitumor properties of compounds structurally related to this compound has led to the discovery of novel derivatives with significant antitumor activities. These compounds have been synthesized and evaluated against various cancer cell lines, with some showing better efficacy than established chemotherapy drugs. This highlights the potential of these derivatives in the development of new anticancer therapies (Alqasoumi et al., 2009).
Cytotoxic Activity
The cytotoxic activities of novel sulfonamide derivatives have also been explored, with compounds exhibiting potent cytotoxic effects against breast and colon cancer cell lines. Such studies are crucial in identifying new compounds that could lead to effective cancer treatments, showcasing the versatility of these derivatives in medical research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-11-2-6-13(7-3-11)22-16(19-20-21-22)26-10-15(23)18-12-4-8-14(9-5-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUCBGMWFKOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)
![[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2835276.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxybenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2835279.png)
![3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2835281.png)


![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2835287.png)

![2-[1-[2-(sec-butylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2835289.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2835291.png)